2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridinone core, a hydroxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) and final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide (DMSO), and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Shares a similar hydroxyphenyl group but lacks the pyridinone core.
2-(4-Methoxyphenyl)thiazol acetic acid: Contains a thiazole ring instead of a pyridinone core.
Ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate: Features a similar methoxyphenyl group but has different functional groups and structure.
Uniqueness
2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one is unique due to its combination of a pyridinone core with hydroxyphenyl and methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
4975-88-6 |
---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C20H19NO3/c1-24-18-9-7-15(8-10-18)20(23)12-16-11-17(22)13-19(21-16)14-5-3-2-4-6-14/h2-11,13,20,23H,12H2,1H3,(H,21,22) |
InChI Key |
PXGLYVBTTITPPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC(=O)C=C(N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.